4-Cyclopropanesulfonamido-3-methylbenzoic acid
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Overview
Description
4-Cyclopropanesulfonamido-3-methylbenzoic acid: is an organic compound characterized by the presence of a cyclopropane ring, a sulfonamide group, and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropanesulfonamido-3-methylbenzoic acid typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and cyclopropanation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropanesulfonamido-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring, often using reagents like sodium hydroxide or halogenating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or halogenating agents in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 4-Cyclopropanesulfonamido-3-methylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which mimics natural substrates .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-Cyclopropanesulfonamido-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to competitive inhibition. Additionally, the cyclopropane ring can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
4-Methylbenzoic acid: Lacks the sulfonamide and cyclopropane groups, making it less reactive in certain chemical reactions.
Cyclopropanesulfonamide: Contains the cyclopropane and sulfonamide groups but lacks the aromatic ring, affecting its overall stability and reactivity.
3-Methylbenzoic acid: Similar to 4-Methylbenzoic acid but with a different substitution pattern, leading to variations in chemical behavior.
Uniqueness: 4-Cyclopropanesulfonamido-3-methylbenzoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclopropane ring, sulfonamide group, and methylbenzoic acid moiety allows for versatile applications and interactions that are not observed in simpler analogs .
Properties
Molecular Formula |
C11H13NO4S |
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Molecular Weight |
255.29 g/mol |
IUPAC Name |
4-(cyclopropylsulfonylamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C11H13NO4S/c1-7-6-8(11(13)14)2-5-10(7)12-17(15,16)9-3-4-9/h2,5-6,9,12H,3-4H2,1H3,(H,13,14) |
InChI Key |
HWYXBFUSLBGLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2CC2 |
Origin of Product |
United States |
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